molecular formula C10H18O3 B8425835 3-(4-Methyltetrahydropyran-4-yl)propionic acid methyl ester

3-(4-Methyltetrahydropyran-4-yl)propionic acid methyl ester

Cat. No. B8425835
M. Wt: 186.25 g/mol
InChI Key: WAEFDXNOURPRND-UHFFFAOYSA-N
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Patent
US07511144B2

Procedure details

To a solution of 220 g (1.19 mmol) of 3-(4-methyltetrahydropyran-4-yl)acrylic acid methyl ester in methanol (15 mL) was added 40 mg of palladium-carbon, replaced with hydrogen gas, and then stirred for 12 hours at room temperature. After the reaction mixture was filtered through Celite, the solvent was removed under a reduced pressure. The obtained residue was purified by column chromatography (silica gel 20 g, developing solvent: ethyl acetate) to obtain 222 mg (yield 100%) of 3-(4-methyltetrahydropyran-4-yl)propionic acid methyl ester (IX-144). Its physical property is shown below.
Name
3-(4-methyltetrahydropyran-4-yl)acrylic acid methyl ester
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
40 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[CH:4]=[CH:5][C:6]1([CH3:12])[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1.[H][H]>CO.[C].[Pd]>[CH3:1][O:2][C:3](=[O:13])[CH2:4][CH2:5][C:6]1([CH3:12])[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1 |f:3.4|

Inputs

Step One
Name
3-(4-methyltetrahydropyran-4-yl)acrylic acid methyl ester
Quantity
220 g
Type
reactant
Smiles
COC(C=CC1(CCOCC1)C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
palladium-carbon
Quantity
40 mg
Type
catalyst
Smiles
[C].[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 12 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the reaction mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent was removed under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by column chromatography (silica gel 20 g, developing solvent: ethyl acetate)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC(CCC1(CCOCC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 222 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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